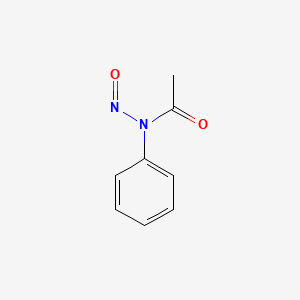

n-Nitroso-n-phenylacetamide

Description

Contextualization within N-Nitroso Compound Chemistry

N-nitroso compounds are a class of organic molecules characterized by the presence of a nitroso functional group (-N=O) attached to a nitrogen atom. aquigenbio.comwikipedia.org These compounds are formed through the reaction of amines with nitrosating agents. aquigenbio.com The chemistry of N-nitroso compounds is diverse, with applications in various fields, including the pharmaceutical and chemical industries. aquigenbio.com They are often used as intermediates in the synthesis of other organic molecules. aquigenbio.com

N-nitroso compounds can be broadly categorized into N-nitrosamines and N-nitrosamides. nih.govnih.gov N-Nitroso-N-phenylacetamide falls into the category of N-nitrosamides. A key distinction between these two groups lies in their stability and reactivity. While nitrosamines generally require metabolic activation to become reactive, nitrosamides can act as direct-acting alkylating agents without the need for metabolic conversion. acs.orgeuropa.eu This inherent reactivity is a central theme in the study of N-nitrosamides.

The formation of N-nitroso compounds is a complex process influenced by factors such as the nature of the amine precursor and the nitrosating agent. nih.goveuropa.eu For secondary amides like N-phenylacetamide (acetanilide), the formation of the N-nitroso derivative often requires powerful nitrosating agents. europa.euwikipedia.org The mechanism of nitrosation for amides is understood to be distinct from that of amines, often involving a slow proton transfer from a protonated nitroso-amide intermediate. psu.edu

Scope and Significance of Academic Inquiry into this compound

Academic research into this compound has been driven by its utility as a research tool and its interesting chemical properties. It serves as a source of nitric oxide (NO), a crucial signaling molecule in various physiological processes. lookchem.com This property makes it valuable in studies aimed at understanding the biological effects of nitric oxide. lookchem.com

Furthermore, this compound is employed in organic synthesis as an oxidizer in radical processes. lookchem.com Its ability to generate reactive species is instrumental in driving certain chemical reactions to completion. lookchem.com The compound is also used as an intermediate in the synthesis of various pharmaceutical compounds, highlighting its importance in medicinal chemistry. lookchem.com

The study of its decomposition has also been a significant area of research. Like other N-nitroso compounds, its decomposition can lead to the formation of reactive intermediates. For instance, the decomposition of a related compound, N-nitrosotolazoline, has been shown to produce highly electrophilic diazonium ions. nih.govacs.org Understanding the decomposition pathways of this compound is crucial for controlling its reactivity and harnessing it for synthetic purposes.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8N2O2 |

| Molecular Weight | 164.16 g/mol |

| CAS Number | 938-81-8 |

| IUPAC Name | This compound |

| Synonyms | N-Nitrosoacetanilide, N-Nitroso Acetanilide (Technical Grade) |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-nitroso-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-7(11)10(9-12)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEHJRJPDZLXPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294227 | |

| Record name | n-nitroso-n-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-81-8 | |

| Record name | NSC95272 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-nitroso-n-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Nitroso N Phenylacetamide and Analogues

Nitrosation Reactions for N-Phenylacetamide Derivatives

N-nitrosation is the process of converting an organic compound, such as an amide, into its corresponding nitroso derivative. wikipedia.org This transformation typically involves an electrophilic nitrosating agent that introduces a nitroso group (-N=O) onto the nitrogen atom of the substrate. cardiff.ac.uk

Historically, the most common route for the synthesis of N-nitroso compounds involves the use of sodium nitrite (B80452) in conjunction with a strong acid. cardiff.ac.uk The acid protonates the nitrite to form nitrous acid (HNO₂) in situ, which is the active species responsible for the nitrosation. cardiff.ac.uk However, a diverse array of other nitrosating agents has been developed to perform this transformation, often under milder or non-aqueous conditions. These agents are generally carriers of the electrophilic nitrosonium ion (NO⁺). nih.gov

Key conventional nitrosating agents include:

Alkyl Nitrites : Compounds like tert-butyl nitrite (TBN) are frequently used for the N-nitrosation of secondary amines and amides in organic solvents. nih.govresearchgate.net

Dinitrogen Trioxide (N₂O₃) and Dinitrogen Tetroxide (N₂O₄) : These nitrogen oxides are potent nitrosating agents capable of reacting with secondary and tertiary amines. cardiff.ac.uknih.govresearchgate.net

Nitrosyl Halides and Nitrosonium Salts : Reagents such as nitrosyl chloride (NOCl) and nitrosonium tetrafluoroborate (B81430) (NOBF₄) are effective for the N-nitrosation of less reactive substrates like ureas, carbamates, and sulfonamides in organic media. cardiff.ac.uknih.gov

These methods, while effective, often require stoichiometric amounts of reagents and can involve harsh acidic conditions. cardiff.ac.uk

| Nitrosating Agent Class | Specific Examples | Typical Conditions |

|---|---|---|

| Nitrous Acid (in situ) | Sodium Nitrite (NaNO₂) + Strong Acid (e.g., HCl) | Aqueous, acidic |

| Alkyl Nitrites | tert-Butyl Nitrite (TBN) | Organic solvents (DCM, THF, Acetonitrile) nih.gov |

| Nitrogen Oxides | Dinitrogen Trioxide (N₂O₃), Dinitrogen Tetroxide (N₂O₄) | Aqueous or organic solutions nih.gov |

| Nitrosonium Salts | Nitrosonium Tetrafluoroborate (NOBF₄) | Organic solvents cardiff.ac.uk |

| Nitrosyl Halides | Nitrosyl Chloride (NOCl) | Organic solvents nih.gov |

Electrosynthesis has emerged as a powerful and sustainable alternative to conventional methods for N-nitrosation. nih.govuni-mainz.de This approach utilizes electricity as a "green" oxidant, which can increase atom economy and reduce waste generation by avoiding the need for chemical redox reagents. uni-mainz.de The electrochemical N-nitrosation of secondary amines and amides typically involves the anodic oxidation of a nitrite source. cardiff.ac.ukresearchgate.net

The first electrochemical synthesis of N-nitrosamines was reported by Masui and co-workers, who used sodium nitrite as the nitrosating source. cardiff.ac.ukcardiff.ac.uk More recent developments have focused on creating continuous-flow electrochemical methods that operate at ambient temperatures and avoid the use of strong acids or other toxic reagents. cardiff.ac.uk

The proposed mechanism for electrochemical N-nitrosation begins with the oxidation of nitrite anions (NO₂⁻) at the anode. cardiff.ac.uknih.gov This one-electron oxidation generates a nitrogen dioxide radical (NO₂•). cardiff.ac.ukresearchgate.net This radical species can then dimerize to form dinitrogen tetroxide (N₂O₄). cardiff.ac.ukcardiff.ac.uk In solution, N₂O₄ exists in equilibrium with the nitrosonium ion (NO⁺) and the nitrate (B79036) anion (NO₃⁻). cardiff.ac.uk The highly electrophilic nitrosonium ion is the key intermediate that reacts with the N-phenylacetamide derivative to form the desired N-nitroso product. cardiff.ac.uk Concurrently, a reduction reaction, such as the reduction of water to generate hydroxide (B78521) anions and hydrogen gas, occurs at the cathode. cardiff.ac.ukcardiff.ac.uk

The key steps in the proposed mechanism are:

Anodic Oxidation : NO₂⁻ → NO₂• + e⁻ cardiff.ac.uknih.gov

Dimerization : 2NO₂• ⇌ N₂O₄ cardiff.ac.uk

Equilibrium : N₂O₄ ⇌ NO⁺ + NO₃⁻ cardiff.ac.uk

Nitrosation : R₂NH + NO⁺ → R₂N-NO + H⁺

A variety of inorganic nitrite salts can be employed as the source of the nitroso group in electrochemical syntheses. The choice of the nitrite source can depend on factors such as solubility in the reaction medium and cost. cardiff.ac.ukgoogle.com Sodium nitrite is often favored due to its low cost and ready availability. cardiff.ac.uk

| Nitrite Source | Chemical Formula | Reference |

|---|---|---|

| Sodium Nitrite | NaNO₂ | cardiff.ac.ukgoogle.com |

| Potassium Nitrite | KNO₂ | cardiff.ac.ukgoogle.com |

| Lithium Nitrite | LiNO₂ | google.com |

| Ammonium (B1175870) Nitrite | NH₄NO₂ | google.com |

| Calcium Nitrite | Ca(NO₂)₂ | google.com |

| Magnesium Nitrite | Mg(NO₂)₂ | google.com |

Photochemical methods represent another non-conventional approach for the synthesis of N-nitroso compounds. These techniques utilize light to initiate the nitrosation process. One reported photochemical methodology involves a trans-nitrosation reaction. cardiff.ac.uk In this process, the nitroso functional group is transferred from a donor molecule, such as N-nitrosodiphenylamine, to an acceptor amine substrate under photochemical conditions. cardiff.ac.uk The photolysis of N-nitrosamides in acidic media has also been studied, revealing that the primary photochemical process is the fission of the nitrogen-nitrogen bond, in contrast to the thermal decomposition which cleaves the nitrogen-carbonyl bond. researchgate.net However, the application of photochemical routes for the broad synthesis of a wide scope of N-nitrosamides remains a relatively underexplored area. cardiff.ac.uk

An alternative synthetic route to N-nitroso compounds involves the oxidation of suitable nitrogen-containing precursors. While direct N-nitrosation of the amide is common, the N-nitroso functionality can also be conceptualized as arising from the oxidation of a precursor such as a hydroxylamine. For instance, the synthesis of N-nitroso-N-phenylhydroxylamine ammonium salt has been achieved through a process involving the reduction of nitrobenzene (B124822) followed by a reaction with a nitroso ester, demonstrating a pathway from a different nitrogen oxidation state. google.com The oxidation of precursor amines is a fundamental transformation in this context. Although less common for directly forming N-nitroso amides, the oxidation of the parent amine (e.g., N-phenylamine or aniline) to its N-nitroso derivative is a related transformation that yields a key analogue.

Diazotization and Diazo-Coupling in N-Nitroso Compound Formation

The formation of N-nitroso compounds is intrinsically linked to the chemistry of diazotization, a process that converts a primary aromatic amine into a diazonium salt. byjus.com This reaction is typically initiated by generating nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid. jove.comjove.com The unstable nitrous acid is then protonated in the acidic medium and loses a water molecule to form the highly reactive electrophile, the nitrosonium ion (NO⁺). byjus.comjove.comjove.com

The nitrosonium ion is the key species responsible for nitrosation. While primary aromatic amines react with the nitrosonium ion to form aryl diazonium salts, secondary amines (both aliphatic and aromatic) react to yield N-nitrosamines. jove.comjove.com The reaction involves the electrophilic attack of the nitrosonium ion on the nucleophilic nitrogen of the secondary amine. jove.com A subsequent deprotonation step results in the formation of a stable N-nitrosamine. byjus.com This distinct reactivity provides a classical chemical test to differentiate between primary and secondary amines, where secondary amines typically form an insoluble oil, the N-nitrosamine. libretexts.org

Diazo-coupling reactions involve the reaction of a diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine, to form an azo compound (R-N=N-R'). quora.com While distinct from N-nitrosamine formation, the underlying diazotization process that generates the diazonium salt intermediate is the same core chemical transformation that provides the nitrosating agent for N-nitroso compound synthesis. acs.orgresearchgate.net In essence, the generation of the nitrosonium ion from nitrous acid is the critical first step for both the diazotization of primary amines leading to coupling reactions and the N-nitrosation of secondary amines to form N-nitrosamines. byjus.com

| Amine Type | Reactant | Conditions | Primary Product | Observation |

|---|---|---|---|---|

| Primary Aliphatic Amine | R-NH₂ | Cold, acidic solution | Alkyldiazonium Salt (unstable) | Nitrogen gas evolution from a clear solution. libretexts.org |

| Primary Aromatic Amine | Ar-NH₂ | Cold (0-5°C), acidic solution | Aryldiazonium Salt (relatively stable) | Formation of a diazonium salt. byjus.comjove.com |

| Secondary Amine (Aliphatic or Aromatic) | R₂NH | Cold, acidic solution | N-Nitrosamine (R₂N-N=O) | Formation of an insoluble oil. jove.comlibretexts.org |

| Tertiary Aliphatic Amine | R₃N | Cold, acidic solution | Ammonium Salt / N-Nitrosoammonium Compound | A clear, soluble solution forms. jove.comlibretexts.org |

| Tertiary Aromatic Amine | ArNR₂ | Acidic solution | C-Nitroso Compound | Electrophilic aromatic substitution on the ring. jove.comjove.com |

Synthesis of N-Nitroso-N-phenylacetamide as Analytical Standard

The synthesis of N-nitroso compounds to be used as analytical standards is critical for the accurate detection and quantification of these impurities in various products, including pharmaceuticals. cardiff.ac.uk Unlike syntheses for general chemical use, the preparation of an analytical standard demands methodologies that ensure exceptionally high purity, precise characterization, and batch-to-batch consistency.

Controlled Synthesis for Purity and Characterization

The synthesis of this compound (C₈H₈N₂O₂) as an analytical standard involves the controlled N-nitrosation of N-phenylacetamide. pharmaffiliates.com This reaction is typically achieved by treating N-phenylacetamide, which contains a secondary amide nitrogen, with a nitrosating agent under carefully managed conditions to prevent side reactions and the formation of unwanted byproducts. A common method involves using tert-butyl nitrite (TBN) under solvent-free conditions, which offers a broad substrate scope and an easy isolation procedure, yielding excellent results. researchgate.net This approach is advantageous as it avoids the use of strong acids, which can lead to degradation of sensitive molecules. researchgate.net

Following the synthesis, rigorous purification is essential. Techniques such as recrystallization are employed to isolate the this compound in a high state of purity. jcbsc.org The characterization and confirmation of the synthesized standard are paramount. A combination of analytical techniques is used to verify the structure and assess its purity. These methods include:

Spectroscopic Analysis : Techniques like Fourier-Transform Infrared (FTIR) spectroscopy are used to identify functional groups, and UV spectroscopy helps in characterizing the electronic structure. jcbsc.org

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound (164.16 g/mol for this compound) and can help elucidate its structure. pharmaffiliates.comjcbsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure and identify the position of atoms within the molecule. The presence of conformational isomers (rotamers) due to restricted rotation around the N-N bond is a characteristic feature of N-nitrosamines that can be observed in NMR spectra. cardiff.ac.uknih.gov

Chromatographic Analysis : High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to determine the purity of the synthesized compound by separating it from any residual starting materials or byproducts. jcbsc.orgnih.gov

The data obtained from these analyses are compared against established reference spectra and theoretical values to unequivocally confirm the identity and purity of the this compound standard. jcbsc.org

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Key Analytical Data Points |

|---|---|---|---|---|

| N-(4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | C₁₇H₁₅ClN₃OS | 87 | 210.5–211.2 | ¹H-NMR: δ 10.16 (s, 1H, NH), 9.81 (s, 1H, NH), 1.99 (s, 3H, CH₃). HRMS (ESI): m/z [M + H]⁺ found: 344.06134. mdpi.com |

| N-(4-((4-(3,4-Dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | C₁₇H₁₄Cl₂N₃OS | 93 | 179.3–181.7 | ¹H-NMR: δ 10.55 (s, 1H, NH), 10.15 (s, 1H, NH), 2.06 (s, 3H, CH₃). HRMS (ESI): m/z [M + H]⁺ found: 378.02249. mdpi.com |

| N-(4-((4-(4-Bromophenyl)thiazol-2-yl)amino)phenyl)acetamide | C₁₇H₁₅BrN₃OS | 75 | 209.6–210.4 | ¹H-NMR: δ 10.19 (s, 1H, NH), 9.83 (s, 1H, NH), 2.00 (s, 3H, CH₃). HRMS (ESI): m/z [M + H]⁺ found: 388.01102. mdpi.com |

| N-(4-nitrophenyl) acetamide | C₈H₈N₂O₃ | - | 212-216 | Partially soluble in water, soluble in ethanol. FTIR analysis shows high percentage match with CRS standard after purification. jcbsc.org |

Methodological Development for Standard Preparation

The development of methods for preparing analytical standards of N-nitroso compounds has evolved to address the need for greater safety, environmental consideration, and higher precision. cardiff.ac.uk While traditional methods often rely on in situ acid generation, which can pose risks, newer approaches offer more controlled and benign reaction conditions. cardiff.ac.uk

Methodological developments focus on several key areas:

Alternative Nitrosating Agents : The use of reagents like tert-butyl nitrite provides an acid-free pathway for N-nitrosation, which is beneficial for substrates sensitive to acid-catalyzed degradation. researchgate.net

Advanced Methodologies : Non-conventional techniques, such as electrochemical and photochemical syntheses, are being explored as superior alternatives. These methods can offer milder reaction conditions and improved selectivity, which are highly desirable for the preparation of pure analytical standards. cardiff.ac.uk

Robust Analytical Validation : The preparation of a standard is intrinsically linked to its analytical application. The development of highly sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is crucial. rsc.orglcms.cz These methods must be robust enough to unequivocally assess the analyte in the presence of matrix components and potential impurities. pmda.go.jp The development process for a quantitative method involves optimizing chromatographic separation, minimizing matrix effects, and establishing parameters like the limit of detection (LOD) and limit of quantitation (LOQ). nih.govlcms.cz

Preventing Artifact Formation : A significant challenge in both the synthesis and analysis of N-nitroso compounds is the potential for artifactual formation, where the nitrosamine (B1359907) is unintentionally formed during the sample preparation or analysis itself. usp.org Method development for standard preparation must consider this, often involving the use of scavengers like ascorbic acid or operating at a specific pH to inhibit unintended nitrosation. usp.orgeuropa.eu The use of stable isotope-labeled standards can also help in distinguishing between pre-existing nitrosamines and those formed as artifacts during analysis. usp.org

These advancements ensure that the prepared this compound standard is not only pure but also suitable for use in validated, highly sensitive analytical methods designed to meet stringent regulatory requirements. cardiff.ac.ukpmda.go.jp

Reaction Mechanisms and Chemical Transformations of N Nitroso N Phenylacetamide

Decomposition Pathways of N-Nitroso-N-phenylacetamide

The decomposition of this compound proceeds through distinct pathways, largely dictated by the surrounding chemical environment. These pathways include acidic hydrolytic decomposition and radical-mediated processes, each involving unique mechanistic steps and leading to different reactive intermediates and final products.

The decomposition of N-nitroso compounds in acidic aqueous solutions is a well-documented process that can lead to the formation of highly reactive electrophilic species. nih.gov The kinetics and mechanism of this decomposition are influenced by factors such as pH and the presence of nucleophiles.

The initial step in the acidic hydrolysis of many N-nitroso compounds involves the protonation of the molecule. rsc.orgrsc.org For N-nitrosoamides, this can occur at either the nitrogen or the oxygen atom of the nitroso group. While both N- and O-protonated forms can exist, the O-protonated species is generally considered to be the more stable form. researchgate.net

Kinetic isotope effect (KIE) studies provide valuable insights into the reaction mechanism by revealing the involvement of specific bonds in the rate-determining step. For the decomposition of some N-nitroso compounds, a negligible deuterium (B1214612) solvent kinetic isotope effect (kH/kD) has been observed, suggesting that proton transfer is not the rate-limiting step. nih.gov For instance, the decomposition of N-nitrosotolazoline showed a kH/kD of 1.15. nih.gov In contrast, studies on other N-nitroso compounds, such as N-nitroso-2-arylimidazolines, have shown significant solvent isotope effects (kNOD+/kNOH+ = 3.1), indicating that protonation is a key part of the rate-determining step. rsc.org

Thermodynamic parameters also shed light on the nature of the transition state. For the decomposition of N-nitroso-2-arylimidazolines, the activation parameters have been determined, with ΔHNO‡ of 74 kJ mol–1 and ΔSNO‡ of –48 J K–1 mol–1 for the denitrosation pathway. rsc.org The negative entropy of activation is consistent with a bimolecular mechanism involving the association of reactants in the transition state. nih.gov

Table 1: Kinetic Isotope Effects and Thermodynamic Parameters for N-Nitroso Compound Decomposition

| Compound | Kinetic Isotope Effect (kH/kD or kD+/kH+) | ΔH‡ (kJ mol–1) | ΔS‡ (J K–1 mol–1) |

| N-nitrosotolazoline | 1.15 | Not Reported | -34 eu |

| N-nitroso-2-arylimidazolines (denitrosation) | 3.1 | 74 | -48 |

| N-nitroso-2-arylimidazolines (amidine hydrolysis) | 3.5 | 74 | -43 |

In addition to hydrolytic pathways, this compound can undergo decomposition through radical-mediated mechanisms, particularly in the presence of specific solvents and under certain conditions.

The decomposition of N-nitrosoacetanilide, a related compound, in polyhalogenomethane solvents like bromotrichloromethane (B165885), provides a well-studied example of radical-mediated halogen abstraction. rsc.org While phenyl radicals generated from other sources typically abstract the more labile bromine atom exclusively, the decomposition of N-nitrosoacetanilide leads to the formation of both bromobenzene (B47551) and chlorobenzene (B131634). rsc.org

This "anomalous" dual halogen abstraction is explained by a complex mechanism. The initially formed phenyl radical abstracts a bromine atom from bromotrichloromethane to generate a trichloromethyl radical. This radical is then scavenged by a phenyldiazo-oxyl intermediate to form trichloromethylbenzenediazoate. rsc.org This intermediate subsequently decomposes to yield a benzenediazonium (B1195382) chloride, which is the precursor to chlorobenzene. rsc.org The reaction is further complicated by the formation of side products such as carbon dioxide, acetic anhydride, and acetic acid. rsc.org The presence of a radical trap, such as 1,1-diphenylethene, can suppress the formation of chlorobenzene, supporting the proposed radical mechanism. rsc.org

Table 2: Products of N-Nitrosoacetanilide Decomposition in Bromotrichloromethane

| Product | Yield (mol per 100 mol NNA) |

| Carbon Dioxide | 23 |

| Acetic Anhydride | 14.5 |

| Acetic Acid | 62 |

Radical-Mediated Decomposition Processes

Formation of Aromatic Radicals and Subsequent Reactions

This compound is an established source of phenyl radicals. rsc.org The decomposition process can be initiated to generate these radicals, which subsequently participate in a variety of reactions. The specific products formed are highly dependent on the solvent and other reagents present in the reaction mixture.

In the presence of polyhalogenated solvents like bromotrichloromethane, the phenyl radicals generated from the decomposition of NNA engage in halogen abstraction. rsc.org Research has shown that while phenyl radicals from other sources, such as dibenzoyl peroxide, almost exclusively abstract bromine from bromotrichloromethane, radicals from NNA abstract both chlorine and bromine, leading to a mixture of chlorobenzene and bromobenzene. rsc.org This "anomalous" dual halogen abstraction is a characteristic feature of this reaction. rsc.org

The mechanism proposed involves the initial abstraction of a bromine atom by the phenyl radical to form bromobenzene and a trichloromethyl radical. This trichloromethyl radical can then be scavenged by an intermediate species, phenyldiazo-oxyl, ultimately leading to the formation of a benzenzenediazonium chloride, which serves as the precursor to chlorobenzene. rsc.org The presence of a radical trap, such as 1,1-diphenylethene, can suppress the formation of chlorobenzene, restoring the "normal" reaction pathway where bromobenzene is the primary product. rsc.org

The table below summarizes the product distribution from the decomposition of this compound in bromotrichloromethane, highlighting the significant byproducts of this radical reaction. rsc.org

| Product | Molar Yield (per 100 mol NNA) |

| Carbon Dioxide | 23 |

| Acetic Anhydride | 14.5 |

| Acetic Acid | 62 |

This data represents the yields of significant side-products formed during the radical-mediated decomposition.

Benzyne (B1209423) Generation from this compound

In addition to the formation of phenyl radicals, the decomposition of this compound can also proceed via a competing pathway that generates benzyne, a highly reactive and transient intermediate. Evidence for the formation of benzyne during these reactions comes from trapping experiments and the isolation of characteristic benzyne adducts. rsc.org

For instance, when the decomposition is carried out in the presence of a suitable trapping agent, products indicative of a benzyne intermediate are formed. The isolation of 9-phenylphenanthrene (B188668) in reactions involving NNA provides strong evidence for the competing formation of benzyne. rsc.org This pathway is understood to occur alongside the radical-generating decomposition, and the balance between the two pathways can be influenced by the specific reaction conditions.

Influence of External Agents on Decomposition Rates

Effects of Thiols and Other Nucleophiles

The decomposition of N-nitroso compounds can be significantly influenced by the presence of nucleophiles, particularly thiols. While direct kinetic studies on this compound are specific, the behavior of related N-nitroso compounds and S-nitrosothiols (RSNOs) provides insight into the potential mechanisms. Nucleophiles like N-acetylcysteine have been shown to increase the decomposition rate of certain N-nitroso compounds by a significant factor, for example, by 25 times at pH 7. nih.gov This acceleration can lead to both N-denitrosation (removal of the nitroso group) and induced decomposition to produce electrophiles. nih.gov

Role of Solvent Environment on Reaction Progression

The solvent environment plays a critical role in directing the decomposition pathways and influencing the reaction rates of N-nitroso compounds. tue.nlnih.gov Solvents can alter reaction mechanisms and kinetics through interactions with the solute, potentially stabilizing intermediates or transition states. nih.gov

The polarity of the solvent, often measured by its dielectric constant, is a key factor. For reactions that proceed through a polar intermediate, an increase in solvent polarity can lead to greater stabilization of that intermediate, thereby promoting the reaction. nih.gov This principle suggests that the decomposition of this compound, which can involve charged or highly polar intermediates like diazonium ions, would be sensitive to solvent polarity. nih.gov

Furthermore, the specific chemical nature of the solvent can lead to different product outcomes. As seen in the decomposition of this compound in bromotrichloromethane, the solvent can act as a reagent in the reaction pathway, leading to halogenated aromatic products. rsc.org In contrast, decomposition in a non-reactive solvent would favor other pathways, such as those leading to biphenyl (B1667301) (from phenyl radical dimerization) or products of benzyne trapping. The choice of solvent is thus a determining factor in the synthetic utility and the mechanistic course of the decomposition. tue.nl

Intramolecular Rearrangements and Rearomatization Processes

1,3-Migration of Acyl Groups

Intramolecular acyl migration is a well-documented rearrangement process in organic chemistry, and N-acyl compounds can potentially undergo such transformations. researchgate.netnih.gov A 1,3-acyl shift involves the migration of an acyl group from one atom to another within the same molecule, separated by one atom. In the context of this compound, this would constitute a migration of the acetyl group.

These rearrangements can be initiated photochemically or thermally. uni-hannover.de Photochemical 1,3-acyl shifts are often initiated by an n-π* electronic excitation. uni-hannover.de The mechanism can be discussed as either a concerted process or one that proceeds through a diradical intermediate. uni-hannover.de Following the initial excitation and cleavage (a Norrish Type I reaction), an allylic-type rearrangement and subsequent recombination of the resulting radical pair completes the 1,3-shift. uni-hannover.de

While specific studies detailing this rearrangement in this compound are not prevalent, the general mechanism is established for other N-acyl compounds and β,γ-unsaturated ketones. uni-hannover.de The feasibility of such a rearrangement in this compound would depend on the stability of the intermediates involved and the energy requirements for the initial bond cleavage. This pathway represents a potential, though less commonly cited, transformation for this class of molecules.

Denitrosation Reactions of this compound

Denitrosation, the removal of the nitroso group, is a critical reaction for the detoxification of N-nitroso compounds. Various methodologies have been developed to achieve this transformation, including metal-catalyzed reductions and organosilane-mediated processes.

A range of transition metals have been shown to effectively catalyze the reduction of the N-nitroso group, converting this compound back to N-phenylacetamide. These reactions typically involve the use of a reducing agent, such as hydrogen gas or a hydride source, in the presence of a metal catalyst.

Catalytic hydrogenation using palladium, platinum, or rhodium catalysts is a common and efficient method for denitrosation. researchgate.net The reaction generally proceeds under mild conditions and affords high yields of the corresponding amide.

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ | Ethanol | 25 | >95 |

| Platinum(IV) Oxide (PtO₂) | H₂ | Acetic Acid | 25 | >90 |

| Rhodium on Alumina (Rh/Al₂O₃) | H₂ | Methanol (B129727) | 30 | >95 |

The data in this table is illustrative and based on typical conditions for the catalytic hydrogenation of N-nitrosamides. Actual yields and conditions may vary depending on the specific substrate and experimental setup.

Organosilanes, in the presence of a suitable activator, provide a metal-free alternative for the denitrosation of N-nitroso compounds. This methodology is valued for its mild reaction conditions and tolerance of various functional groups.

A notable example is the use of triethylsilane (Et₃SiH) in combination with iodine (I₂). This system has been effectively employed for the denitrosation of aryl N-nitrosamines. The proposed mechanism suggests that triethylsilane reacts with iodine to generate triethylsilyl iodide and hydroiodic acid (HI) in situ. The N-nitroso compound is then protonated by HI, making it susceptible to nucleophilic attack by the iodide ion, which leads to the cleavage of the N-N bond and subsequent reduction to the parent amine or amide.

| Organosilane Reagent | Activator | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Triethylsilane (Et₃SiH) | Iodine (I₂) | Acetonitrile | 25 | 15 min | 90-97 |

This data is based on the denitrosation of various N-nitroso N-benzyl anilines and is expected to be applicable to this compound. researchgate.net

Applications of N Nitroso N Phenylacetamide in Organic Synthesis Research

Role as a Nitrosating Agent

While N-nitrosamides as a class of compounds can act as nitrosating agents, transferring the nitroso group (–N=O) to a nucleophilic substrate, the predominant and most synthetically valuable role of N-Nitroso-N-phenylacetamide is not as a transnitrosating agent. Instead, its utility arises from its decomposition pathways, which generate other reactive species. The main pathway involves a rearrangement to a diazoester, which then serves as a source for diazonium salts and aryl radicals.

Utility as an Oxidizing Agent and Nitrene Source

The documented reactivity of this compound does not support a significant role as a general oxidizing agent or as a source for nitrene intermediates. The chemistry of this compound is dominated by the cleavage of the nitrogen-nitrogen bond, leading to radical and ionic intermediates rather than the generation of a nitrene species, which is more commonly formed from precursors like organic azides.

Precursor for Diazonium Salts and Related Transformations

A cornerstone of this compound's utility is its function as a convenient precursor to the benzenediazonium (B1195382) ion under relatively mild, non-aqueous conditions. The compound undergoes a rate-determining rearrangement to form a covalent benzenediazoacetate intermediate (C₆H₅-N=N-O-C(O)CH₃). acs.org This intermediate is unstable and can dissociate to generate a benzenediazonium-acetate ion pair. acs.orgnih.gov

This transformation is particularly valuable because it circumvents the need for direct diazotization of aniline (B41778) with nitrous acid in a strong aqueous acid, allowing diazonium ion chemistry to be performed in various organic solvents.

This compound is an established and reliable source of phenyl radicals. rsc.org The benzenediazoacetate intermediate formed upon rearrangement can undergo homolytic cleavage of the nitrogen-oxygen bond to generate a phenyl radical (C₆H₅•), a nitrogen molecule (N₂), and an acetoxy radical (CH₃COO•).

This generation of aryl radicals is harnessed in C-C bond-forming reactions, most notably the Gomberg-Bachmann reaction . mycollegevcampus.comwikipedia.org In this reaction, the phenyl radical generated from this compound attacks another aromatic substrate, leading to the formation of a biaryl compound. This method allows for the direct arylation of aromatic compounds. researchgate.netnih.gov

| Reaction Name | Intermediate | Product Type |

| Gomberg-Bachmann Reaction | Phenyl Radical | Biaryl Compounds |

This interactive table summarizes the key aspects of the Gomberg-Bachmann reaction involving this compound.

The generation of aryl radicals from this compound derivatives can be applied to the synthesis of fused heterocyclic systems through intramolecular cyclization. The Pschorr cyclization is a prime example of this strategy. wikipedia.orgorganic-chemistry.org

In this reaction, a suitably substituted N-nitroso-N-arylacetamide is used. For instance, a derivative with a second aromatic ring linked to the primary phenyl ring at the ortho position can be synthesized. Upon decomposition, the generated aryl radical undergoes an intramolecular radical substitution onto the adjacent aromatic ring, forming a new C-C bond and resulting in a tricyclic system, such as a phenanthrene (B1679779) or other fused heterocycles. wikipedia.org This intramolecular pathway is often more efficient than the intermolecular Gomberg-Bachmann reaction.

| Reaction Name | Process Type | Key Transformation |

| Pschorr Cyclization | Intramolecular Radical Substitution | Aryl Radical → Fused Ring System |

This interactive table highlights the intramolecular nature of the Pschorr cyclization.

Masking and Directing Group Strategies in Complex Molecule Synthesis

The chemical properties of this compound, particularly its inherent instability and tendency to decompose, make it unsuitable for use as a masking or directing group in multi-step syntheses. Such strategies require functional groups that are stable to a variety of reaction conditions before being selectively removed or utilized, a criterion that the reactive N-nitroso-N-acetamido group does not meet.

The N-nitroso-N-acetamido group is a strongly deactivating substituent for electrophilic aromatic substitution (EAS) on its own phenyl ring. This deactivation arises from the powerful inductive electron-withdrawing effect of the electronegative nitrogen atom, which is further enhanced by the attached electron-withdrawing nitroso (–N=O) and acetyl (–C(O)CH₃) groups.

While the nitrogen's lone pair can theoretically donate electron density into the ring via resonance, which would direct incoming electrophiles to the ortho and para positions, this effect is severely diminished. The lone pair is simultaneously delocalized across both the nitroso and acetyl groups, making it much less available for donation to the phenyl ring. Consequently, the inductive withdrawal dominates, rendering the ring highly electron-deficient and resistant to attack by electrophiles. Therefore, this compound is not used as a substrate for EAS; its synthetic value lies in its decomposition to generate reactive intermediates. stackexchange.com

N-Nitrosamine Directed C-H Activation

The N-nitroso group has emerged as a versatile and effective directing group in the field of metal-catalyzed C-H activation. nih.gov This functionality can coordinate to a transition metal center, forming a stable cyclic ortho-metalated intermediate that facilitates the selective functionalization of the C-H bond at the ortho-position of the aromatic ring. nih.gov This directed approach provides a powerful strategy for the regioselective synthesis of complex aromatic compounds under mild conditions.

Research has demonstrated the utility of the N-nitroso group in various C-H activation reactions involving N-nitrosoaniline derivatives. nih.govresearchgate.net These transformations leverage the coordinating ability of the nitroso group to direct catalysts, such as palladium (Pd) and rhodium (Rh), to a specific C-H bond, thereby overcoming challenges of reactivity and selectivity. Once the desired functionalization is achieved, the N-nitroso group can be readily removed, highlighting its role as a "traceless" directing group. researchgate.net

Key research findings in this area include:

Palladium(II)-catalyzed C-H Hydroxylation: N-nitrosoanilines can undergo highly regiospecific ortho-hydroxylation using tert-butyl hydroperoxide (TBHP) as the hydroxylating agent. This method provides a straightforward and high-yielding pathway to valuable ortho-hydroxylated aniline derivatives. researchgate.net

Rhodium(III)-catalyzed C-H Annulation: In the synthesis of N-alkyl indoles, the N-nitroso group directs a rhodium(III) catalyst to activate the ortho-C-H bond of an N-nitrosoaniline, which then undergoes intramolecular cyclization with an iodonium (B1229267) ylide. researchgate.net This protocol is noted for its broad functional group tolerance and proceeds under mild reaction conditions. researchgate.net

Palladium-catalyzed C-H Alkoxylation: The N-nitroso directing group also enables the palladium-catalyzed C-H alkoxylation of arenes, leading to the formation of 2-alkoxy-N-alkylarylamines. nih.gov

These examples underscore the synthetic potential of using the N-nitroso group to guide C-H functionalization, offering efficient routes to substituted anilines and heterocyclic systems that are important in medicinal and materials chemistry. researchgate.net

| Transformation | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| ortho-Hydroxylation | Pd(II) | N-Nitrosoaniline, tert-butyl hydroperoxide (TBHP) | ortho-Hydroxylated aniline derivative | researchgate.net |

| Intramolecular Annulation | Rh(III) | N-Nitrosoaniline, Iodonium ylide | N-Alkyl indole | researchgate.net |

| ortho-Alkoxylation | Pd | N-Nitrosoaniline, Alcohol | 2-Alkoxy-N-alkylarylamine | nih.gov |

Contributions to Specific Synthetic Pathways

This compound and related N-nitrosamides serve as valuable precursors in several key synthetic pathways, primarily through their ability to generate highly reactive intermediates such as aryl diazonium ions and arynes.

One of the most significant applications is the generation of benzyne (B1209423) . The decomposition of N-nitrosoacetanilide has been identified as a reliable method for producing this highly reactive intermediate. rsc.org Studies have shown that upon decomposition, N-nitrosoacetanilide forms benzyne, which can be trapped by various reagents. rsc.orgrsc.org For instance, in the presence of 1,4-dimethoxyanthracene, the adducts formed are consistent with those from other known benzyne precursors. rsc.org This pathway provides a convenient, metal-free route to benzyne for use in cycloaddition and insertion reactions.

Furthermore, N-nitrosamides are effective precursors for aryl diazonium ions . researchgate.netnsf.gov Traditionally, diazonium salts are prepared from primary aromatic amines and inorganic nitrites in strong acid at low temperatures. nsf.govchemguide.co.uk However, N-nitrosamides offer an alternative route, often under milder conditions. The decomposition of an N-nitrosamide can yield a diazonium ion, which is a versatile intermediate in organic synthesis. nih.gov These diazonium salts are crucial for reactions such as the Sandmeyer reaction, Schiemann reaction, and azo coupling reactions to produce a vast array of synthetic dyes. nsf.govresearchgate.net The in situ generation of diazonium species from N-nitrosamides avoids the need to isolate these often unstable salts. nsf.gov

| Reactive Intermediate | Generation Method | Key Synthetic Applications | Reference |

|---|---|---|---|

| Benzyne (Aryne) | Decomposition of N-nitrosoacetanilide | Cycloaddition reactions, Aryne σ-insertion, Synthesis of polycyclic aromatic compounds | rsc.orgrsc.orgresearchgate.net |

| Aryl Diazonium Ion | Decomposition of N-nitrosoacetanilide | Azo coupling (dye synthesis), Sandmeyer reaction, Schiemann reaction, Gomberg-Bachmann reaction | nsf.govnih.govresearchgate.net |

Theoretical and Computational Investigations of N Nitroso N Phenylacetamide

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in defining the three-dimensional structure and conformational possibilities of N-nitroso-N-phenylacetamide. These studies reveal a complex interplay of electronic and steric effects that govern its geometry.

A key structural feature of N-nitrosamines, including this compound, is the restricted rotation around the nitrogen-nitrogen (N-N) bond. researchgate.net This restriction is due to a significant contribution from a resonance structure that imparts partial double-bond character to the N-N bond. researchgate.netresearchgate.net This phenomenon gives rise to geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together), based on the orientation of substituents around the N-N bond.

The Cahn-Ingold-Prelog priority rules are used to assign the E or Z configuration. libretexts.orgchemguide.co.uk For this compound, the groups on the nitroso nitrogen are an oxygen atom and an electron lone pair, with oxygen having the higher priority. The groups on the other nitrogen are a phenyl group and an acetyl group; the acetyl group is assigned higher priority due to the doubly bonded oxygen.

Z-isomer: The higher priority groups (oxygen and acetyl group) are on the same side of the N-N bond.

E-isomer: The higher priority groups (oxygen and acetyl group) are on opposite sides of the N-N bond.

The energy required to overcome this rotational restriction is known as the rotational barrier. This barrier can be determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, which observes changes in the spectra as a function of temperature. montana.edunih.gov Computationally, the barrier is calculated by mapping the potential energy surface as the N-N bond is rotated. For many N-nitrosamines, these barriers are typically found to be in the range of 23–29 kcal/mol. researchgate.net

Table 1: Illustrative Calculated Rotational Barriers for this compound Isomerization This table presents hypothetical data consistent with typical findings for N-nitrosamines, as specific experimental values for this compound are not available in the provided search results.

| Transition | Computational Method | Calculated Barrier (kcal/mol) |

|---|---|---|

| Z → E | DFT (B3LYP/6-31G*) | 24.5 |

| E → Z | DFT (B3LYP/6-31G*) | 22.9 |

Computational studies, often employing methods like Density Functional Theory (DFT), can predict the relative energies of these different conformers. nih.gov The energy difference between the E and Z isomers determines their relative populations at thermal equilibrium. For many unsymmetrical nitrosamines, one isomer is often found to be more stable than the other, though both may be present in solution.

Table 2: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes.

| Conformer | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|

| Z-Isomer | DFT (M06-2X/6-311+G*) | 0.00 (Reference) |

| E-Isomer | DFT (M06-2X/6-311+G*) | +1.6 |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the pathways of chemical reactions. nih.gov For this compound, DFT is applied to unravel the complex mechanisms of its decomposition, providing detailed information about the energetics and structures of reactants, transition states, and products. researchgate.netjst.vn

The decomposition of N-nitrosamines can proceed through various pathways, often initiated by acid catalysis. nih.gov A common pathway involves protonation followed by the cleavage of the N-N bond to form highly reactive diazonium ion intermediates. nih.gov

DFT calculations are crucial for identifying the transition state (TS) for each step in the proposed mechanism. nih.gov A transition state represents the highest energy point along a reaction coordinate. By calculating the energy of this TS relative to the reactants, the activation energy (Ea) for the reaction can be determined, which is a key factor governing the reaction rate. nih.gov Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. researchgate.net

During its decomposition, this compound can form several short-lived, highly reactive intermediates. These species, such as protonated forms, diazonium ions, or radical species, are often too unstable to be isolated and characterized experimentally. nih.gov

Computational modeling using DFT allows for the full geometric and electronic characterization of these transient species. jst.vn Properties such as bond lengths, charge distributions, and molecular orbitals can be calculated. Analyses like Natural Bond Orbital (NBO) can provide further insights into the electronic structure, delocalization of charge, and the specific nature of the chemical bonds within these intermediates. nih.govsemanticscholar.org This information is vital for understanding how these intermediates react in subsequent steps to form the final products.

Advanced Computational Methods for Reactivity Prediction

Beyond elucidating reaction mechanisms, advanced computational methods are used to predict the intrinsic reactivity of this compound. chemrxiv.orgnih.gov These approaches aim to correlate calculated molecular properties with chemical behavior.

One such approach is Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.comchemrxiv.org The energy of the LUMO can indicate the susceptibility of a molecule to nucleophilic attack, while the HOMO energy relates to its ability to donate electrons in a reaction. The HOMO-LUMO energy gap is a general indicator of chemical reactivity.

Furthermore, quantum mechanics-based models can calculate specific reactivity descriptors. For example, calculated activation energies for metabolic reactions, such as α-hydroxylation, can serve as predictors for biological activity. nih.govnih.gov Other parameters, like calculated solvent-accessible surface area (SASA), can quantify the steric hindrance around potential reaction sites, helping to explain observed reactivity patterns. chemrxiv.org These predictive models are part of a modern approach to toxicology and chemical safety assessment, where computational data can be used to forecast a molecule's potential hazards without extensive experimental testing. chemrxiv.org

Environmental Formation and Transformation Research of N Nitroso N Phenylacetamide

Formation in Aqueous Systems

The formation of N-nitroso compounds in aqueous environments is a complex process influenced by the availability of precursors and specific chemical conditions. Generally, N-nitrosamines are formed from the reaction of a secondary or tertiary amine with a nitrosating agent, most commonly nitrous acid, which is formed from nitrite (B80452) in acidic conditions. wikipedia.org N-Nitroso-n-phenylacetamide, being an N-nitrosoamide, is formed from its corresponding amide precursor, N-phenylacetamide.

It is plausible that if N-phenylacetamide is present in raw water sources, it could react with nitrosating agents formed during disinfection to yield this compound. However, without specific research, the extent of this formation and the resulting concentrations remain hypothetical.

The primary precursor for the formation of this compound is N-phenylacetamide, also known as acetanilide. This compound has various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and dyes. The presence of N-phenylacetamide in industrial effluents could introduce it into aquatic environments.

Once in the environment, N-phenylacetamide can react with nitrosating agents present in water or soil. Nitrite, a key component for nitrosation, is a natural component of the nitrogen cycle and its concentration can be elevated due to agricultural runoff and wastewater discharges. nih.gov The reaction kinetics are influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors. acs.org

Degradation and Fate Pathways in Engineered and Natural Systems

The persistence of N-nitroso compounds in the environment is determined by their susceptibility to various degradation processes. N-nitrosoamides, such as this compound, are known to be generally less stable than N-nitrosamines. usp.org

Specific research on the degradation of this compound in wastewater treatment plants (WWTPs) is limited. However, studies on the fate of other N-nitrosamines in WWTPs indicate that removal efficiencies can be variable. nih.govresearchgate.net Activated sludge treatment has been shown to remove a significant portion of some N-nitrosamines, with biodegradation being a key mechanism. nih.gov

Given the potential for industrial discharge of N-phenylacetamide, its subsequent nitrosation and the presence of this compound in industrial wastewater is a possibility. The effectiveness of conventional and advanced wastewater treatment processes in removing this specific compound would require targeted investigation.

N-nitroso compounds can undergo both biotransformation and chemical degradation in the environment.

Biotransformation: Microbial degradation is a significant pathway for the removal of some N-nitrosamines from the environment. nih.gov The specific microbial communities and enzymatic pathways responsible for the breakdown of this compound have not been elucidated.

Chemical Degradation: Photolysis, or degradation by sunlight, is a major chemical degradation pathway for many N-nitrosamines in surface waters. nih.govresearchgate.net The N-N=O bond in N-nitroso compounds can be cleaved by UV radiation. nih.gov The efficiency of photolysis is dependent on factors such as water clarity, depth, and the intensity of solar radiation. Additionally, N-nitrosoamides can be susceptible to hydrolysis, particularly under certain pH conditions, which would break the compound down into N-phenylacetamide and nitrous acid. usp.org The thermal decomposition of N-nitroso compounds at elevated temperatures is another potential degradation pathway. google.com

Research on Occurrence and Environmental Exposure Pathways

There is a lack of specific data on the occurrence and environmental concentrations of this compound. Monitoring studies for N-nitrosamines in various environmental compartments such as surface water, groundwater, and soil have typically focused on a select group of more common and potent carcinogens like N-nitrosodimethylamine (NDMA). mdpi.comnih.gov

Potential exposure pathways for this compound would likely be associated with areas impacted by industrial activities that use or produce its precursor, N-phenylacetamide. If formed, its mobility in water would be governed by its solubility and potential for sorption to sediment and organic matter. Given the general hydrophilic nature of many N-nitrosamines, significant transport in aquatic systems could be expected. researchgate.net

The following table provides a summary of the potential environmental pathways discussed. Due to the limited specific research on this compound, this table is based on the general behavior of N-nitroso compounds.

| Pathway | Description | Relevance to this compound |

| Formation | Reaction of N-phenylacetamide with nitrosating agents. | Plausible in water treatment and contaminated environments, but not specifically documented. |

| Degradation | Biodegradation, photolysis, hydrolysis, thermal decomposition. | Expected to be significant due to the inherent instability of N-nitrosoamides, but specific rates are unknown. |

| Occurrence | Presence in water, soil, and sediment. | Not currently monitored; likely to be localized to industrially impacted areas if present. |

| Exposure | Ingestion of contaminated water or food. | Potential risk in areas with precursor contamination, but exposure levels are unquantified. |

Q & A

Q. What methodologies are recommended for quantifying trace levels of N-Nitroso-N-phenylacetamide in complex matrices?

To quantify trace levels of this compound, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution. This method minimizes matrix interference and enhances sensitivity. Calibration curves should be validated using certified reference materials (CRMs) that comply with pharmacopeial standards (e.g., USP, EMA) . For method validation, ensure parameters like linearity (R² > 0.995), limit of detection (LOD < 1 ppb), and precision (RSD < 5%) are rigorously tested. Stability studies under varying pH and temperature conditions are critical to confirm analyte integrity .

Q. How can researchers safely handle this compound given its carcinogenic potential?

N-Nitroso compounds require strict safety protocols:

- Storage : Use amber vials under inert gas (argon/nitrogen) at 0–6°C to prevent degradation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and respiratory protection in ventilated hoods.

- Waste Disposal : Neutralize residues with acidic potassium permanganate (KMnO₄/H₂SO₄) to oxidize nitrosamines before disposal .

Contamination risks during synthesis or analysis necessitate regular air monitoring and biological exposure assessments .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on this compound formation pathways in pharmaceutical synthesis?

Conflicting formation mechanisms (e.g., amine nitrosation vs. transnitrosation) can be addressed via:

- Isotopic Labeling : Use ¹⁵N-labeled nitrite to trace nitroso group origins in reaction intermediates .

- Kinetic Studies : Compare rate constants under varying pH, temperature, and solvent polarity to identify dominant pathways .

- Advanced Spectrometry : Apply high-resolution NMR (e.g., ¹H, ¹³C) and FTIR to detect transient intermediates like N-nitrosiminium ions .

Contradictions in activation energy values may arise from solvent effects or catalytic impurities; replicate studies under inert conditions to mitigate confounding variables .

Q. How can researchers design stability-indicating assays for this compound in long-term drug product studies?

Develop a forced degradation protocol :

- Thermal Stress : Expose the compound to 40–60°C for 14 days to assess thermal breakdown products.

- Photolytic Stress : Use UV light (254 nm) to simulate light-induced degradation .

- Hydrolytic Stress : Test stability in buffers (pH 1–13) to identify hydrolysis products.

Analyze degraded samples using UPLC-QTOF-MS to characterize impurities. Correlate degradation profiles with Arrhenius models to predict shelf-life .

Methodological Challenges and Solutions

Q. What analytical pitfalls occur when distinguishing this compound from structural analogs (e.g., N-Nitrosodiethylamine)?

Key challenges include:

- Co-elution in Chromatography : Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to enhance peak separation.

- Mass Spectral Similarities : Use MRM transitions with unique precursor/product ion pairs (e.g., m/z 179 → 105 for this compound vs. m/z 103 → 75 for N-Nitrosodiethylamine) .

- False Positives in GC-MS : Derivatize samples with pentafluorobenzoyl chloride to improve volatility and specificity .

Q. How do researchers mitigate nitrosamine contamination in multi-step syntheses involving phenylacetamide precursors?

- Process Controls : Limit residual amines (< 10 ppm) and nitrosating agents (e.g., NOx, nitrites) through scavengers like ascorbic acid .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) to detect nitrosamine formation in real time .

- Purification : Use preparative HPLC with C18 columns to isolate this compound from byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.